Cas no 73791-47-6 (Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2))
73791-47-6 structure
Product Name:Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
Número CAS:73791-47-6
MF:C34H52N2O12S
Megavatios:712.847889900208
CID:564765
PubChem ID:71463801
Update Time:2025-04-19
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Propiedades químicas y físicas
Nombre e identificación
-
- ATROPINE SULFATE
- Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
- ATROPINE SULPHATE
- 73791-47-6
- A866023
- Hyoscyamine sulfate
- Atropine sulfate hydrate (2:1:2)
- CID 52507
- Benzeneacetic acid, alpha-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, sulfate (2:1) (salt), dihydrate
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
- BCP12846
- ATROPINE, SULFATE (2:1), DIHYDRATE
- Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
-
- MDL: MFCD00077268
- Renchi: 1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16?;;;
- Clave inchi: BXSVDJUWKSRQMD-BAAOIJEOSA-N
- Sonrisas: S(=O)(=O)(O)O.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C.O.O
Atributos calculados
- Calidad precisa: 387.13500
- Masa isotópica única: 712.32409627g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 14
- Recuento de átomos pesados: 49
- Cuenta de enlace giratorio: 10
- Complejidad: 434
- Recuento de unidades de unión covalente: 5
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 185Ų
Propiedades experimentales
- Punto de fusión: 189-192 °C (A)(lit.)
- PSA: 132.75000
- Logp: 2.29680
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Información de Seguridad
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | E076895-1g |
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) |
73791-47-6 | 1g |
$ 45.00 | 2022-06-02 | ||
| TRC | E076895-2.5g |
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) |
73791-47-6 | 2.5g |
$ 60.00 | 2022-06-02 | ||
| Chemenu | CM200976-1g |
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate |
73791-47-6 | 95% | 1g |
$729 | 2022-09-29 | |
| Chemenu | CM200976-1g |
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate |
73791-47-6 | 95% | 1g |
$729 | 2021-08-05 |
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Literatura relevante
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
73791-47-6 (Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)) Productos relacionados
- 6835-16-1(Hyoscyamine Sulfate Dihydrate)
- 55-48-1(Atropine sulfate)
- 866926-81-0(Scopolamine Sulfate)
- 620-61-1(L-Hyoscyamine sulfate)
- 5908-99-6(Atropine sulfate monohydrate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
SunaTech Inc.
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos